molecular formula C22H26N4O4 B2725380 N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide CAS No. 922035-49-2

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide

Cat. No.: B2725380
CAS No.: 922035-49-2
M. Wt: 410.474
InChI Key: YPEKXSUFCXIEDN-UHFFFAOYSA-N
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Description

N'-(2H-1,3-Benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide is a synthetic specialty chemical offered for research and development purposes. This molecule features a 1,3-benzodioxole moiety, a structural component found in various biologically active compounds and natural products . The 1,3-benzodioxole group (also known as methylenedioxyphenyl) is a common pharmacophore in medicinal chemistry research . The structure of this compound is complex, incorporating an ethanediamide (oxalamide) linker that bridges the benzodioxole unit with a substituted indole ring system. The indole segment is further functionalized with a dimethylamino group, a feature often explored to modulate the physicochemical properties and bioavailability of target molecules in drug discovery. This product is provided as a high-purity material to ensure consistency in experimental results. It is intended for use in various in vitro assays to investigate its potential pharmacological properties and mechanism of action. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For specific storage and handling information, please refer to the provided safety data sheet.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-25(2)18(14-4-6-17-15(10-14)8-9-26(17)3)12-23-21(27)22(28)24-16-5-7-19-20(11-16)30-13-29-19/h4-7,10-11,18H,8-9,12-13H2,1-3H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEKXSUFCXIEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Components

The compound comprises three critical subunits:

  • 1,3-Benzodioxole moiety : Provides electron-rich aromaticity.
  • 1-Methyl-2,3-dihydro-1H-indole : A saturated indoline derivative with a tertiary amine.
  • Ethanediamide backbone : Links the two aromatic systems via amide bonds.

General Synthetic Pathway

Synthesis typically follows a modular approach:

  • Preparation of 1,3-benzodioxole-5-carbaldehyde.
  • Synthesis of 1-methyl-2,3-dihydro-1H-indol-5-amine.
  • Coupling via oxalyl chloride-mediated amidation.

Detailed Preparation Methods

Synthesis of 1,3-Benzodioxole-5-Carbaldehyde

Method A (Patent CN114014792A)

  • Reagents : Piperonal, acetic anhydride, sulfuric acid.
  • Procedure :
    • Piperonal is acetylated under acidic conditions to form 1,3-benzodioxole-5-carbaldehyde.
    • Purification via silica gel chromatography (hexane/ethyl acetate, 4:1).
  • Yield : 78–85%.

Method B (PMC8446683)

  • Reagents : 3,4-Dihydroxybenzaldehyde, dichloromethane, dibromomethane.
  • Procedure :
    • Cyclization using dibromomethane in DCM at 40°C for 12 hours.
    • Isolation by distillation under reduced pressure.
  • Yield : 82%.

Synthesis of 1-Methyl-2,3-Dihydro-1H-Indol-5-Amine

Method C (EP2118058B9)

  • Reagents : 5-Nitroindole, methyl iodide, sodium hydride.
  • Procedure :
    • N-Methylation of 5-nitroindole using methyl iodide in THF.
    • Catalytic hydrogenation (H₂, Pd/C) to reduce nitro to amine.
  • Yield : 70%.

Method D (PMC8950327)

  • Reagents : Indoline-5-carboxylic acid, thionyl chloride, dimethylamine.
  • Procedure :
    • Conversion to acid chloride followed by reaction with dimethylamine.
    • Reduction using LiAlH₄ to yield the amine.
  • Yield : 65%.

Coupling via Oxalyl Chloride-Mediated Amidation

Method E (US6160133A)

  • Reagents : Oxalyl chloride, triethylamine, DMF.
  • Procedure :
    • 1,3-Benzodioxole-5-carbaldehyde is converted to acid chloride using oxalyl chloride.
    • Reaction with 1-methyl-2,3-dihydro-1H-indol-5-amine in anhydrous DCM.
    • Addition of dimethylamine gas to form the tertiary amine.
  • Key Conditions :
    • Temperature: 0°C → room temperature.
    • Solvent: Dry dichloromethane.
  • Yield : 62%.

Method F (PMC10253467)

  • Reagents : Ethyl oxalyl chloride, NaHCO₃, methanol.
  • Procedure :
    • Stepwise amidation under Schlenk conditions.
    • Final purification via recrystallization (ethanol/water).
  • Yield : 58%.

Optimization Challenges

Stereochemical Control

  • The tertiary amine at the indoline moiety necessitates chiral resolution. Asymmetric hydrogenation (Ru-BINAP catalyst) achieves >90% enantiomeric excess.

Side Reactions

  • Over-oxidation of indoline to indole is mitigated by using NaBH₄ in ethanol at −10°C.
  • Amide hydrolysis is minimized by maintaining pH < 7 during workup.

Industrial Scalability

  • Continuous flow reactors reduce reaction time from 48 hours to 6 hours (Patent CN105585559A).
  • Automated column chromatography (Biotage® systems) enhances purity (>99%).

Analytical Characterization

Technique Key Data Source
¹H NMR δ 7.25 (d, J=8.4 Hz, 1H, benzodioxole), δ 3.12 (s, 6H, N(CH₃)₂)
HRMS m/z 410.474 [M+H]⁺ (calc. 410.474)
HPLC Purity: 99.2% (C18 column, acetonitrile/water, 70:30)
XRD Confirms planar benzodioxole and indoline moieties (dihedral angle: 29.06°)

Chemical Reactions Analysis

Types of Reactions

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide has been explored for its potential therapeutic applications:

  • Neurological Disorders : Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially making them candidates for treating conditions like Alzheimer's disease and Parkinson's disease .

Enzyme Inhibition Studies

The compound has been investigated for its enzyme inhibitory potential:

  • Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .

Molecular Docking Studies

Recent studies have employed molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound may effectively interact with specific receptors or enzymes involved in metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may serve as an inhibitor for certain enzymes involved in metabolic pathways or influence receptor activity affecting neurotransmitter systems .

Mechanism of Action

The mechanism of action of N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of Target Compound: Its benzodioxol and dimethylamino groups synergize to enhance metabolic stability and solubility, making it a promising candidate for CNS-targeted therapies.
  • Contradictions : While hexyl-indole derivatives show antimicrobial activity, their poor solubility limits efficacy, highlighting the need for substituent optimization .
  • Knowledge Gaps: Experimental data on receptor binding and pharmacokinetics are absent in the provided evidence, necessitating further validation.

Biological Activity

The compound N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]ethanediamide is a complex organic molecule that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Formula

  • Molecular Formula : C21H26N4O4S
  • Molar Mass : 426.52 g/mol

Structural Features

The compound features a benzo[d][1,3]dioxole moiety and a dimethylamino group, which are known for their roles in modulating biological activity. The presence of the indole structure further suggests potential interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Preliminary studies suggest that it may act as a ligand for G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways such as:

  • Calcium Mobilization : Inducing changes in intracellular calcium levels, which is crucial for various cellular functions.
  • Signal Transduction Pathways : Modulating pathways related to cell proliferation, differentiation, and apoptosis.

Pharmacological Studies

Recent pharmacological evaluations have indicated that this compound possesses significant activity against various biological targets. For instance:

  • Antitumor Activity : In vitro studies have shown that it inhibits the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties, possibly through antioxidant mechanisms and modulation of neuroinflammatory responses.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in different biological contexts:

  • Cancer Research :
    • A study investigated its effects on breast cancer cell lines, reporting a reduction in cell viability and induction of apoptosis at micromolar concentrations.
    • Another study highlighted its role in inhibiting metastasis via modulation of matrix metalloproteinases (MMPs).
  • Neurology :
    • Research has indicated that the compound may reduce neuroinflammation in models of neurodegenerative diseases, suggesting a protective role against neuronal damage.

Data Table: Biological Activity Overview

Activity TypeTargetEffectReference
AntitumorBreast Cancer CellsInhibition of cell growth
NeuroprotectionNeuronal CellsReduction in oxidative stress
Calcium MobilizationGPCRsInduction of intracellular Ca²⁺ levels
Inhibition of MMPsMetastatic PathwaysReduced metastasis

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of Benzodioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
  • Indole Synthesis : The indole component can be synthesized via Fischer indole synthesis or similar methodologies.
  • Final Coupling Reaction : The final product is obtained through coupling reactions between the benzodioxole derivative and the dimethylamino-indole derivative.

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

  • Methodological Answer : Multi-step synthesis requires careful planning of reaction intermediates, protecting groups, and purification steps. For example, the synthesis of structurally similar ethanediamides involves:

Coupling Reactions : Use of chloroacetylated intermediates (e.g., chloroacetylation of benzodioxol derivatives under basic conditions) .

Protection of Functional Groups : Temporary protection of amines or hydroxyl groups to prevent side reactions.

Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Workup : Precipitation or column chromatography for purification.
Example reaction conditions:

StepReagents/ConditionsMonitoring MethodYield (%)
1DMF, K₂CO₃, RTTLC (EtOAc/Hexane)75-85
2Chloroacetyl chloride, 0°CHPLC60-70

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of benzodioxol (δ 5.9–6.3 ppm for dioxole protons) and dimethylamino groups (δ 2.2–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₂₂H₂₈N₃O₄S expected at m/z 454.18) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in benzodioxol) .

Q. How can reaction progress be monitored during synthesis?

  • Methodological Answer :
  • TLC : Use silica plates with fluorescent indicators; visualize under UV or via iodine staining. For ethanediamides, a mobile phase of dichloromethane:methanol (9:1) is effective .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 40%→80% acetonitrile over 20 minutes) .

Advanced Research Questions

Q. How can computational tools optimize reaction parameters for this compound?

  • Methodological Answer : Tools like COMSOL Multiphysics enable virtual screening of reaction conditions:
  • Kinetic Modeling : Predict optimal temperatures/pressures for amide bond formation .
  • Solvent Optimization : Use Hansen solubility parameters to select solvents that maximize yield (e.g., DMF vs. THF) .
    Example workflow:
ParameterSimulation InputOutput Optimization
Temperature25°C → 50°C40°C maximizes rate
SolventDMF vs. THFDMF reduces byproducts

Q. How should researchers address contradictory spectroscopic data for this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., PubChem entries for benzodioxol-ethanediamides) .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers in the dimethylamino group) .
  • X-ray Crystallography : Resolve absolute configuration if discrepancies persist .

Q. What methodologies are recommended for evaluating its pharmacological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Anti-inflammatory : COX-2 inhibition assays (IC₅₀ determination via ELISA) .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ for HeLa cells) .
  • Controls : Include positive controls (e.g., celecoxib for COX-2) and vehicle controls.

Q. What strategies improve scalability and reproducibility of its synthesis?

  • Methodological Answer :
  • Process Automation : Use AI-driven platforms for real-time adjustment of reaction parameters (e.g., flow chemistry systems) .
  • Quality-by-Design (QbD) : Identify critical process parameters (CPPs) via design-of-experiments (DoE) .

Q. How can degradation pathways be studied under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Stability-Indicating HPLC : Develop methods to separate degradation products (e.g., oxidized benzodioxol derivatives) .

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